

# Fitusiran Prophylaxis: A Comparative Analysis of Long-Term Safety and Efficacy in Hemophilia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Fitusiran |           |
| Cat. No.:            | B15615368 | Get Quote |

A deep dive into the long-term prophylactic treatment landscape for hemophilia reveals a shifting paradigm, with novel non-factor therapies challenging the established standard of care. This guide provides a comprehensive comparison of **Fitusiran**, an investigational small interfering RNA (siRNA) therapeutic, with current alternatives, focusing on long-term safety and efficacy data from pivotal clinical trials. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological and experimental pathways.

**Fitusiran**, a subcutaneously administered therapy, offers a novel mechanism of action by targeting antithrombin (AT), a key inhibitor of the coagulation cascade.[1] By reducing AT levels, **Fitusiran** aims to rebalance hemostasis in individuals with hemophilia A and B, with or without inhibitors.[1] This approach contrasts with traditional factor replacement therapies and other non-factor agents that directly replace or mimic the function of missing clotting factors or target other points in the coagulation pathway.

## **Comparative Efficacy of Prophylactic Treatments**

The long-term efficacy of **Fitusiran** has been primarily evaluated in the comprehensive ATLAS clinical trial program. Data from these trials demonstrate a significant reduction in annualized bleeding rates (ABR) and a substantial proportion of patients achieving zero bleeds. A comparative summary of efficacy data from pivotal trials of **Fitusiran** and its alternatives is presented below.



| Treatment       | Trial(s)                                                                 | Patient<br>Population                | Median<br>Annualized<br>Bleeding Rate<br>(ABR)                        | Zero Bleeds  |
|-----------------|--------------------------------------------------------------------------|--------------------------------------|-----------------------------------------------------------------------|--------------|
| Fitusiran       | ATLAS-A/B[2]                                                             | Hemophilia A/B<br>without inhibitors | 0.0                                                                   | 51%          |
| ATLAS-INH[3][4] | Hemophilia A/B<br>with inhibitors                                        | 0.0                                  | 65.8%                                                                 |              |
| ATLAS-PPX[5]    | Hemophilia A/B with/without inhibitors (switched from prior prophylaxis) | 0.0                                  | 63.1%                                                                 |              |
| Emicizumab      | HAVEN 1[6]                                                               | Hemophilia A with inhibitors         | 2.9                                                                   | Not Reported |
| HAVEN 3[3][7]   | Hemophilia A<br>without inhibitors                                       | 1.3 - 1.5                            | Not Reported                                                          |              |
| HAVEN 4[3][7]   | Hemophilia A without inhibitors                                          | 2.4                                  | Not Reported                                                          |              |
| Concizumab      | EXPLORER7                                                                | Hemophilia A/B<br>with inhibitors    | 1.7 (vs. 11.8 for no prophylaxis)                                     | Not Reported |
| Marstacimab     | BASIS[8][9]                                                              | Hemophilia A/B<br>without inhibitors | 3.2 (from 38.0<br>on-demand) / 5.1<br>(from 7.9 prior<br>prophylaxis) | Not Reported |
| rFVIIIFc        | A-LONG /<br>ASPIRE[10]                                                   | Hemophilia A                         | 0.66<br>(individualized<br>prophylaxis)                               | Not Reported |
| rFIXFc          | B-LONG / B-<br>YOND[1]                                                   | Hemophilia B                         | 2.3 - 2.7                                                             | Not Reported |



**Long-Term Safety Profile Comparison** 

The long-term safety of these prophylactic treatments is a critical consideration for their clinical application. The following table summarizes key safety findings from their respective pivotal trials.



| Treatment   | Trial(s)                    | Common Adverse<br>Events                                                                                        | Serious Adverse<br>Events of Interest                                                                              |
|-------------|-----------------------------|-----------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Fitusiran   | ATLAS Program[3][4]<br>[10] | Increased alanine aminotransferase, upper respiratory tract infections, injection site reactions.               | Thromboembolic events (some leading to protocol amendments and dose adjustments), cholelithiasis.[5][11]           |
| Emicizumab  | HAVEN Program[7]<br>[12]    | Injection site reactions, nasopharyngitis, headache.                                                            | Thrombotic microangiopathy and thrombotic events (primarily associated with concomitant aPCC use).[13]             |
| Concizumab  | EXPLORER<br>Program[14]     | Mild adverse events,<br>transient anti-drug<br>antibodies with no<br>observed clinical<br>effect in most cases. | Non-fatal<br>thromboembolic<br>events leading to a<br>temporary treatment<br>pause and protocol<br>amendments.[15] |
| Marstacimab | BASIS Program[8][16]        | Injection site reactions, injection site hematoma, hemarthrosis.                                                | No treatment-related serious adverse events or thrombotic events reported in the non-inhibitor cohort.  [17]       |
| rFVIIIFc    | A-LONG / ASPIRE[10]         | Consistent with those expected in the general hemophilia A population.                                          | No inhibitor development reported in the extension study.                                                          |
| rFIXFc      | B-LONG / B-YOND[1]          | Consistent with those expected in the general hemophilia B population.                                          | No inhibitor development reported in the extension study.                                                          |



## **Experimental Protocols of Pivotal Trials**

A detailed understanding of the methodologies employed in the pivotal clinical trials is essential for a critical appraisal of the evidence.

### Fitusiran: ATLAS Program

The ATLAS program consists of several Phase 3, open-label, randomized controlled trials.[12]

- ATLAS-A/B (NCT03417245): This trial enrolled males (≥12 years) with severe hemophilia A or B without inhibitors who were previously on on-demand treatment.[2] Participants were randomized 2:1 to receive either once-monthly subcutaneous Fitusiran prophylaxis (80 mg) or continue with their on-demand clotting factor concentrates.[2][12] The primary endpoint was the annualized bleeding rate.[2]
- ATLAS-INH (NCT03417102): This study enrolled males (≥12 years) with severe hemophilia A or B with inhibitors to factor VIII or IX.[4] Patients were randomized 2:1 to receive oncemonthly subcutaneous Fitusiran prophylaxis (80 mg) or on-demand bypassing agents (BPA).[3][4] The primary endpoint was the annualized bleeding rate.[4]
- ATLAS-PPX (NCT03549871): This trial evaluated the efficacy and safety of Fitusiran in males (≥12 years) with hemophilia A or B, with or without inhibitors, who were switching from prior prophylactic treatment with bypassing agents or clotting factor concentrates.[15]
- ATLAS-OLE (NCT03754790): This is a long-term open-label extension study for participants from the other ATLAS trials to assess the long-term safety and efficacy of Fitusiran.[11][17]
   An amended protocol with an antithrombin-based dose regimen (targeting AT activity levels of 15% to 35%) was implemented to mitigate the risk of thrombosis.[11]

### **Emicizumab: HAVEN Program**

The HAVEN program includes several multicenter, open-label, Phase 3 studies.

HAVEN 1 (NCT02622321): This trial randomized participants (≥12 years) with hemophilia A
with inhibitors who were on episodic BPA treatment to receive either weekly subcutaneous
Emicizumab prophylaxis or no prophylaxis.[6] A separate cohort included participants who
were on prophylactic BPA treatment. The primary endpoint was the treated bleed rate.[6]



- HAVEN 3 (NCT02847637): This study enrolled participants with hemophilia A without inhibitors. It included a comparison of two Emicizumab dosing regimens (weekly and biweekly) against no prophylaxis.
- HAVEN 4 (NCT03020160): This trial evaluated a once-every-four-weeks subcutaneous Emicizumab dosing regimen in participants with hemophilia A with or without inhibitors.

### **Concizumab: EXPLORER Program**

The EXPLORER program consists of Phase 2 and 3 trials evaluating the efficacy and safety of Concizumab.

EXPLORER7 (NCT04083781): This was a Phase 3 trial assessing the safety and efficacy of Concizumab in patients with hemophilia A or B with inhibitors.[15] Patients were randomized to receive either no prophylaxis or Concizumab prophylaxis.[15] The trial was temporarily paused due to non-fatal thromboembolic events, leading to a risk-mitigation strategy with a loading dose followed by a daily dose that could be adjusted based on plasma concentration.
 [2]

### **Marstacimab: BASIS Trial**

BASIS (NCT03938792): This was a Phase 3, open-label, multicenter trial in males (12 to <75 years) with severe hemophilia A or moderately severe to severe hemophilia B without inhibitors.[9] The trial had a 6-month observational phase where participants received their usual on-demand or routine prophylaxis therapy, followed by a 12-month active treatment phase with once-weekly subcutaneous Marstacimab (300 mg loading dose followed by 150 mg weekly).[9][11]</li>

# Visualizing Mechanisms and Workflows Fitusiran Mechanism of Action

**Fitusiran** is a small interfering RNA (siRNA) that targets the messenger RNA (mRNA) for antithrombin (AT) in hepatocytes. This leads to the degradation of AT mRNA, resulting in reduced synthesis of AT protein. Lower levels of AT, a natural anticoagulant, lead to increased thrombin generation, thereby promoting hemostasis.





Click to download full resolution via product page

Caption: **Fitusiran**'s siRNA mechanism leading to reduced antithrombin and enhanced hemostasis.

## **Typical Prophylaxis Clinical Trial Workflow**

The following diagram illustrates a generalized workflow for the pivotal clinical trials discussed, from patient screening to long-term follow-up.





Click to download full resolution via product page

Caption: A generalized workflow for a typical hemophilia prophylaxis clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Concizumab: a novel anti-TFPI therapeutic for hemophilia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Concizumab? [synapse.patsnap.com]
- 4. Pfizer Announces Positive Marstacimab Results from Pivotal Phase 3 Hemophilia A and B
   Trial | Pfizer [pfizer.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Efficacy, safety and pharmacokinetics of emicizumab (ACE910) prophylaxis in persons with hemophilia A with inhibitors: randomized, multicenter, open-label, phase 3 study (HAVEN 1) | NBDF [bleeding.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. m.youtube.com [m.youtube.com]
- 11. hcplive.com [hcplive.com]
- 12. Mechanism of Action | Alhemo® (concizumab-mtci) injection 60 mg, 150 mg, 300 mg pens [novomedlink.com]
- 13. Comparative analysis of the pivotal studies of extended half-life recombinant FVIII products for treatment of haemophilia A PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Revolutionizing Treatment Strategies through Inhibition of Tissue Factor Pathway Inhibitor: A Promising Therapeutic Approach for Hemophilia Management [japi.org]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and Pharmacodynamics of Emicizumab in Persons with Hemophilia A with Factor VIII Inhibitors: HAVEN 1 Study PMC [pmc.ncbi.nlm.nih.gov]
- 17. Concizumab prophylaxis in persons with hemophilia A or B with inhibitors: patient-reported outcome results from the phase 3 explorer7 study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fitusiran Prophylaxis: A Comparative Analysis of Long-Term Safety and Efficacy in Hemophilia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615368#assessing-the-long-term-safety-andefficacy-of-fitusiran-prophylaxis]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com